[(2R,3E,5S,7R,9E,12S,16S)-16-benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate
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Overview
Description
[(2R,3E,5S,7R,9E,12S,16S)-16-benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[970This compound is a member of the cytochalasin family, which are natural products derived from fungi and are known for their ability to disrupt the cytoskeleton of cells.
Preparation Methods
The synthesis of [(2R,3E,5S,7R,9E,12S,16S)-16-benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate involves multiple steps, including the formation of the tricyclic core structure and subsequent functional group modifications. The synthetic routes typically involve the use of various reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[(2R,3E,5S,7R,9E,12S,16S)-16-benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate has a wide range of applications in scientific research, particularly in the fields of cell biology and pharmacology. It is used to study actin polymerization, cell movement, DNA synthesis, and the transport of specific small molecules in cells. Additionally, it plays a crucial role in nanotoxicology, cardiac myocyte research, macrophage-nanoparticle interactions, and chemotherapy research.
Mechanism of Action
The compound exerts its effects by binding to actin, altering its polymerization, and disrupting the cytoskeleton of cells. This disruption affects various cellular processes, including cell movement, division, and intracellular transport. The molecular targets and pathways involved include actin-binding proteins and the actin polymerization pathway.
Comparison with Similar Compounds
Similar compounds include other members of the cytochalasin family, such as cytochalasin B, cytochalasin D, and cytochalasin E. These compounds share the ability to disrupt the cytoskeleton but differ in their specific structural features and biological activities. [(2R,3E,5S,7R,9E,12S,16S)-16-benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate is unique due to its specific tricyclic core structure and functional groups, which contribute to its distinct biological effects.
Properties
Molecular Formula |
C30H37NO5 |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
[(2R,3E,5S,7R,9E,12S,16S)-16-benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate |
InChI |
InChI=1S/C30H37NO5/c1-17-10-9-13-23-28(34)20(4)19(3)26-24(16-22-11-7-6-8-12-22)31-29(35)30(23,26)25(36-21(5)32)15-14-18(2)27(17)33/h6-9,11-15,17-19,23-26,28,34H,4,10,16H2,1-3,5H3,(H,31,35)/b13-9+,15-14+/t17-,18+,19?,23?,24+,25-,26?,28-,30?/m1/s1 |
InChI Key |
YOSIWRQXBHJIKL-DQEICULKSA-N |
Isomeric SMILES |
C[C@@H]1C/C=C/C2[C@@H](C(=C)C(C3C2([C@@H](/C=C/[C@@H](C1=O)C)OC(=O)C)C(=O)N[C@H]3CC4=CC=CC=C4)C)O |
Canonical SMILES |
CC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1=O)C)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)O |
Origin of Product |
United States |
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